

Application Notes and Protocols for the Synthesis and Purification of CVT-2738

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Compound of Interest

Compound Name: CVT-2738

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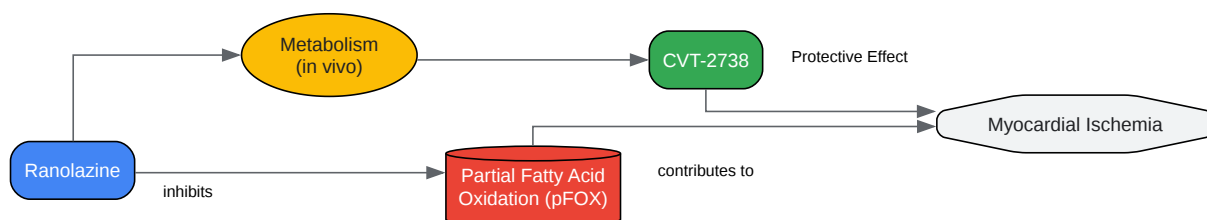
These application notes provide detailed protocols for the synthesis and purification of **CVT-2738**, also known as N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide. **CVT-2738** is a key metabolite of the anti-anginal drug Ranolazine and is of significant interest for research in cardiovascular diseases.[1][2] The protocols outlined below are based on established chemical synthesis methodologies for this compound.[3][4][5][6]

Compound Data

Parameter	Value	Reference
Compound Name	CVT-2738	[1][2]
Systematic Name	N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide	[7]
CAS Number	5294-61-1	[2]
Molecular Formula	C ₁₄ H ₂₁ N ₃ O	[2]
Molecular Weight	247.34 g/mol	[7]
Appearance	Off-white powder	[7]
Melting Point	110-112 °C	[7]
Boiling Point	411.2±45.0 °C at 760 mmHg	[7]
Purity (typical)	≥98.0%	[7]

Biological Context and Mechanism of Action

CVT-2738 is a principal metabolite of Ranolazine, a drug used to treat chronic angina.[1][7] Ranolazine acts as a partial fatty acid oxidation (pFOX) inhibitor.[1][2] By inhibiting this pathway, it is thought to modulate myocardial metabolism during ischemia, promoting glucose oxidation and thereby alleviating the symptoms of myocardial ischemia.[1] Studies have shown that **CVT-2738** itself may possess protective effects against myocardial ischemia.[1]



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Caption: Relationship of **CVT-2738** to Ranolazine and its mechanism.

Experimental Protocols

Synthesis of CVT-2738

The synthesis of **CVT-2738** is achieved through the reaction of piperazine with N-chloroacetyl-2,6-xylydine.[5][6] The following protocol describes a common method to achieve this transformation.

Materials:

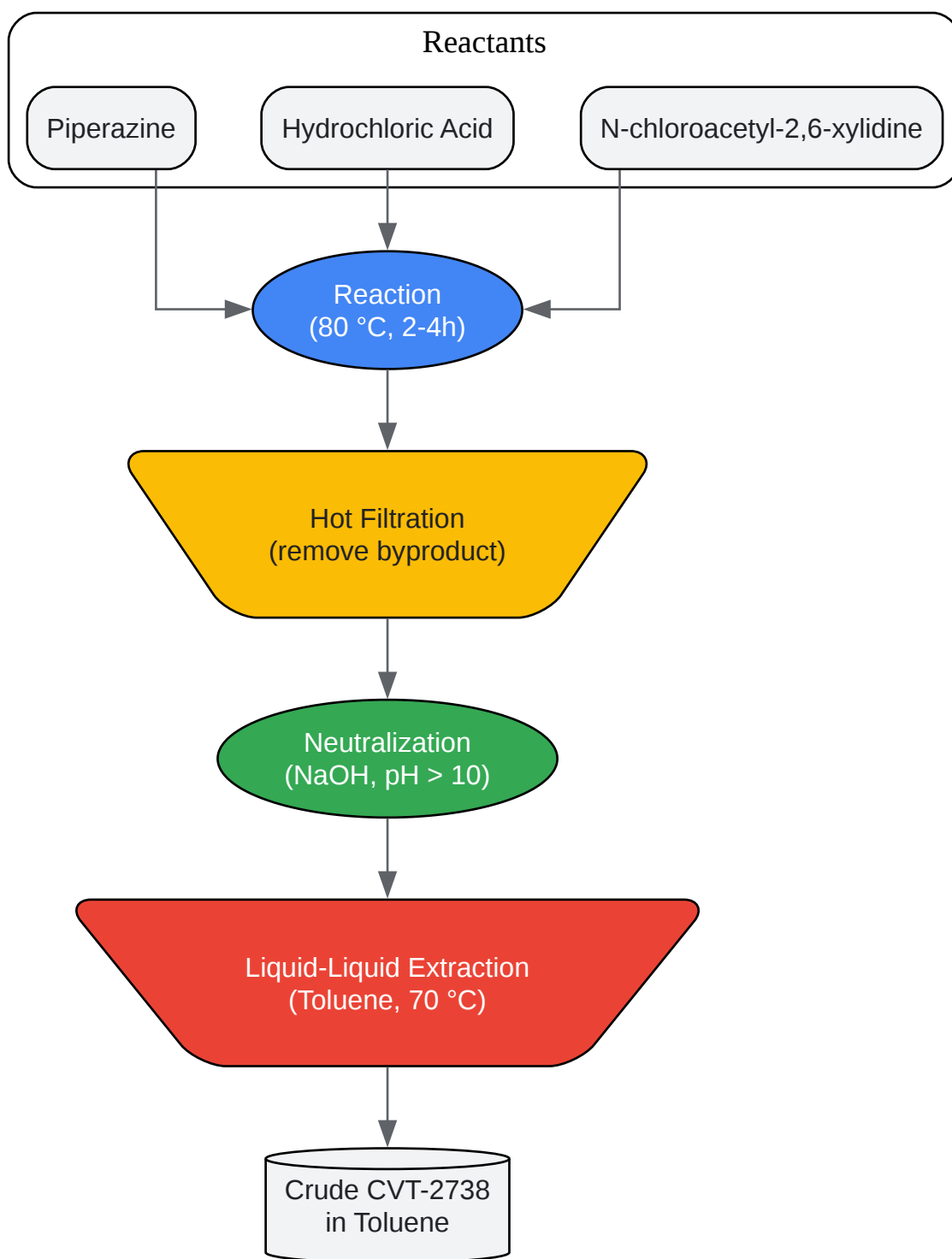
- Piperazine
- N-chloroacetyl-2,6-xylydine
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Toluene
- 2-Propanol (optional)
- Water (deionized)
- Celite

Equipment:

- Reaction flask with reflux condenser and magnetic stirrer
- Heating mantle
- Separatory funnel
- Filtration apparatus (Büchner funnel)
- Rotary evaporator

Procedure:

- Reaction Setup: In a reaction flask, dissolve piperazine (3 equivalents) in water. To this solution, add hydrochloric acid (3 equivalents) while stirring. The temperature may rise; allow the solution to cool to room temperature.[\[5\]](#)[\[6\]](#)
- Addition of Reactant: Add N-chloroacetyl-2,6-xylidine (1 equivalent) to the reaction mixture.[\[5\]](#)
- Reaction: Heat the mixture to 80 °C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[\[5\]](#)[\[6\]](#)
- Work-up:
 - Cool the reaction mixture to approximately 60 °C. A precipitate of the unwanted N,N'-bis-alkylated product may form.[\[5\]](#)[\[6\]](#)
 - Filter the warm mixture, optionally over a pad of Celite, to remove the solid byproduct.[\[5\]](#)
 - Transfer the filtrate to a separatory funnel.
 - Neutralize the filtrate by adding a 50% aqueous solution of sodium hydroxide until the pH is greater than 10.[\[5\]](#)[\[6\]](#)
 - Add toluene to the separatory funnel and heat the mixture to approximately 70 °C. Shake the funnel carefully, releasing pressure frequently.[\[5\]](#)[\[6\]](#)
 - Separate the organic (toluene) layer.



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Caption: Workflow for the synthesis of **CVT-2738**.

Purification of CVT-2738

The crude **CVT-2738** obtained from the synthesis can be purified by crystallization.

Materials:

- Crude **CVT-2738** in toluene
- Heptane (or other suitable anti-solvent)

Equipment:

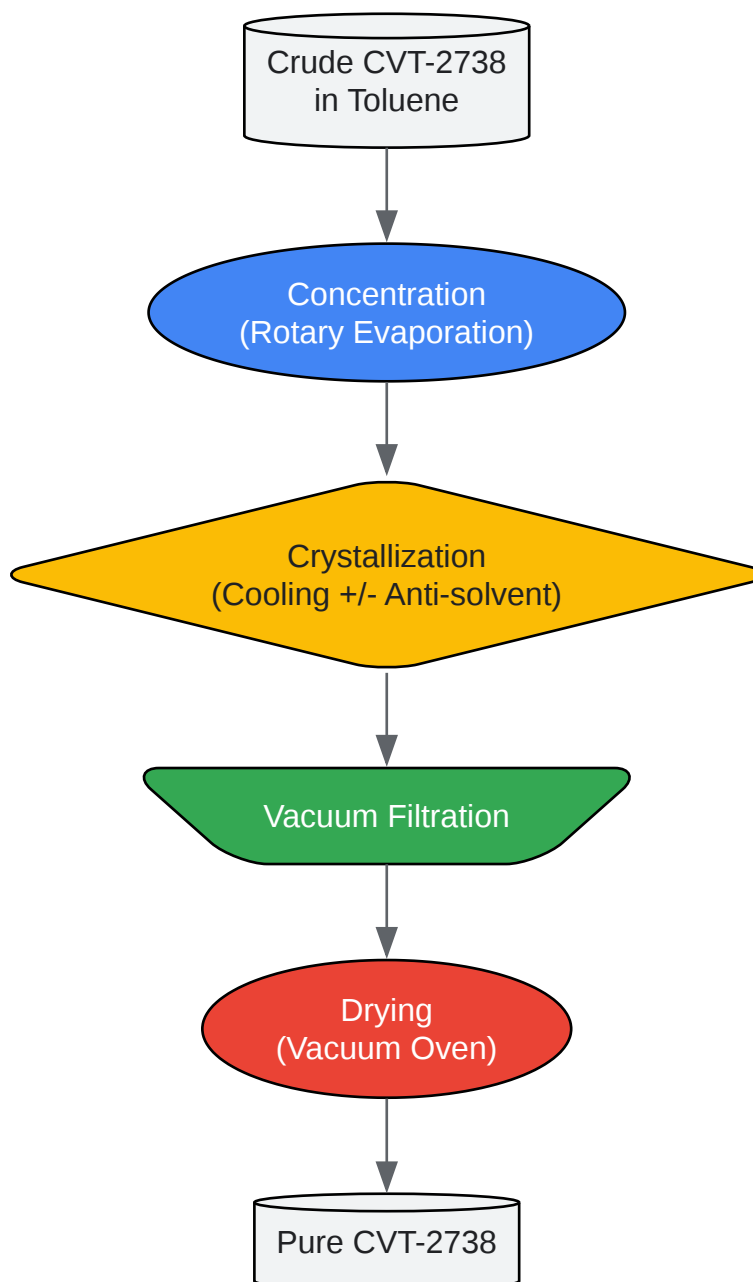
- Crystallization dish or beaker
- Ice bath
- Filtration apparatus (Büchner funnel)
- Vacuum oven

Procedure:

- Crystallization:
 - Concentrate the toluene solution containing the crude product using a rotary evaporator.
 - Allow the concentrated solution to cool to room temperature. **CVT-2738** should start to crystallize.^[6]
 - To enhance crystallization, cool the solution in an ice bath and/or add an anti-solvent like heptane.
- Isolation:
 - Collect the crystalline solid by vacuum filtration using a Büchner funnel.
 - Wash the crystals with a small amount of cold toluene or heptane.
- Drying:

- Dry the purified **CVT-2738** in a vacuum oven at a temperature below its melting point (e.g., 40-50 °C) until a constant weight is achieved.

Alternative Purification: For higher purity, column chromatography using silica gel with an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexane with triethylamine) can be employed prior to crystallization. For analytical purposes, High-Performance Liquid Chromatography (HPLC) is the method of choice.[8][9][10]



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Caption: Workflow for the purification of **CVT-2738**.

Safety Precautions

- Handle all chemicals in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Piperazine and its derivatives can be corrosive and irritating. Avoid inhalation and contact with skin and eyes.
- N-chloroacetyl-2,6-xylidine is a lachrymator and should be handled with care.
- Toluene is flammable and toxic. Avoid ignition sources and inhalation.
- Consult the Safety Data Sheets (SDS) for all reagents before use.

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